4-phenyl-N-(1-(thiophen-2-yl)propan-2-yl)butanamide
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Overview
Description
4-phenyl-N-(1-(thiophen-2-yl)propan-2-yl)butanamide is a synthetic organic compound that features a phenyl group, a thiophene ring, and a butanamide backbone
Preparation Methods
The synthesis of 4-phenyl-N-(1-(thiophen-2-yl)propan-2-yl)butanamide can be achieved through several synthetic routes. One common method involves the Claisen-type condensation of 1-(diphenylphosphoryl)propan-2-one with ethyl phenyl(thiophene-2-yl)carboxylates . This reaction typically requires the use of a base, such as sodium ethoxide, and is conducted under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Chemical Reactions Analysis
4-phenyl-N-(1-(thiophen-2-yl)propan-2-yl)butanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. For substitution reactions, halogenating agents like thionyl chloride are often employed. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. In medicinal chemistry, it is investigated for its potential as a pharmacologically active agent. Its structure suggests it may interact with biological targets, making it a candidate for drug development. In materials science, the thiophene ring in its structure makes it a potential candidate for use in organic semiconductors and light-emitting diodes (OLEDs) . Additionally, its unique structure allows for the exploration of its coordination chemistry with various metal ions, which can lead to the development of new materials with interesting properties.
Mechanism of Action
The mechanism of action of 4-phenyl-N-(1-(thiophen-2-yl)propan-2-yl)butanamide involves its interaction with specific molecular targets. The phenyl and thiophene groups in its structure allow it to bind to certain proteins or receptors, potentially modulating their activity. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-phenyl-N-(1-(thiophen-2-yl)propan-2-yl)butanamide can be compared to other compounds with similar structures, such as 1-phenyl(1-thiophen-2-yl)-4-(diphenylphosphoryl)butane-1,3-diones These compounds share common features, such as the presence of a thiophene ring and a phenyl group, but differ in their functional groups and overall structure
Properties
IUPAC Name |
4-phenyl-N-(1-thiophen-2-ylpropan-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NOS/c1-14(13-16-10-6-12-20-16)18-17(19)11-5-9-15-7-3-2-4-8-15/h2-4,6-8,10,12,14H,5,9,11,13H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUQUNQCTVRULA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)CCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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